ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as ethoxybenzoyl, trifluoromethylphenyl, and ethyl carboxylate. These structural features contribute to its diverse chemical and biological properties.
Scientific Research Applications
ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
Preparation Methods
The synthesis of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then further reacted to yield the final product.
Chemical Reactions Analysis
ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoyl and trifluoromethylphenyl groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
The mechanism of action of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
- Ethyl 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-5,8-dihydrothieno[2,3-d]pyrimidine-7-carboxylate
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O5S/c1-3-35-17-11-5-14(6-12-17)21(32)29-22-19-18(13-37-22)20(24(34)36-4-2)30-31(23(19)33)16-9-7-15(8-10-16)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHKJQLRRWZBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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